1,4-Bis(trifluoromethoxy)naphthalene
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Overview
Description
1,4-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2 It is characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with trifluoromethoxy-containing reagents under specific conditions. For example, the reaction of naphthalene with trifluoromethoxybenzene in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoromethoxy groups or the naphthalene ring.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,4-Bis(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(trifluoromethoxy)naphthalene involves its interaction with molecular targets through its trifluoromethoxy groups. These interactions can affect various pathways, including enzyme activity and receptor binding. The exact mechanism depends on the specific application and the biological or chemical system involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
1,4-Bis(chloromethyl)naphthalene: Contains chloromethyl groups instead of trifluoromethoxy groups.
1,4-Bis((triisopropylsilyl)ethynyl)naphthalene: Features ethynyl groups with triisopropylsilyl substituents.
Uniqueness
1,4-Bis(trifluoromethoxy)naphthalene is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H6F6O2 |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1,4-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-6-10(20-12(16,17)18)8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
XIJVHFQXSLXHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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